molecular formula C15H13N3O3S2 B4143423 5-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}-2-HYDROXYBENZOIC ACID

5-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}-2-HYDROXYBENZOIC ACID

Cat. No.: B4143423
M. Wt: 347.4 g/mol
InChI Key: VXUMRZLQTNIODP-UHFFFAOYSA-N
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Description

5-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]-2-hydroxybenzoic acid is a complex organic compound featuring a benzoic acid core substituted with a thiazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring through the reaction of α-aminonitriles with dithioformic or dithiophenacetic acids . This is followed by the coupling of the thiazole derivative with a hydroxybenzoic acid derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]-2-hydroxybenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxybenzoic acid core with a dimethyl-thiazole derivative makes it a versatile compound for various applications.

Properties

IUPAC Name

5-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-7-13(23-8(2)16-7)11-6-22-15(18-11)17-9-3-4-12(19)10(5-9)14(20)21/h3-6,19H,1-2H3,(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUMRZLQTNIODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}-2-HYDROXYBENZOIC ACID
Reactant of Route 2
Reactant of Route 2
5-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}-2-HYDROXYBENZOIC ACID
Reactant of Route 3
Reactant of Route 3
5-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}-2-HYDROXYBENZOIC ACID
Reactant of Route 4
5-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}-2-HYDROXYBENZOIC ACID
Reactant of Route 5
Reactant of Route 5
5-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}-2-HYDROXYBENZOIC ACID
Reactant of Route 6
5-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}-2-HYDROXYBENZOIC ACID

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